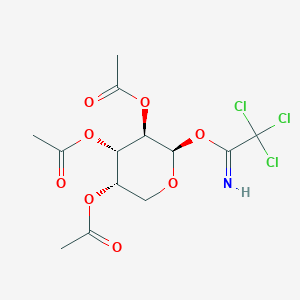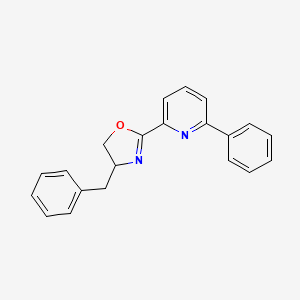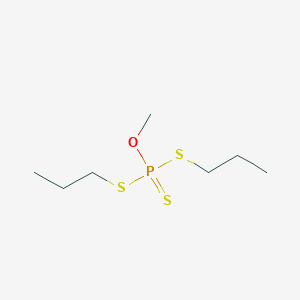
(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is an organic compound with a complex structure that includes both a chlorinated methoxyphenyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxyphenyl isocyanate: An organic building block containing an isocyanate group.
2-Chloro-5-methoxyphenyl boronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
(5-Chloro-2-methoxyphenyl)-4-pyridinyl-methanone is unique due to its combination of a chlorinated methoxyphenyl group and a pyridinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
329947-10-6 |
|---|---|
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
(5-chloro-2-methoxyphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12-3-2-10(14)8-11(12)13(16)9-4-6-15-7-5-9/h2-8H,1H3 |
Clé InChI |
ATJHXCIKBZXJGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)


![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)


![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)
